molecular formula C8H9KNO2 B090887 N-Phenylglycine potassium salt CAS No. 19525-59-8

N-Phenylglycine potassium salt

Cat. No.: B090887
CAS No.: 19525-59-8
M. Wt: 190.26 g/mol
InChI Key: CZNJCUMJHDYOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenylglycine potassium salt is a chemical compound with the molecular formula C8H8KNO2 and a molecular weight of 189.25. It is a white to light yellow crystalline powder that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylglycine potassium salt can be synthesized through the reaction of N-phenylglycine with potassium hydroxide. The reaction typically involves dissolving N-phenylglycine in water, followed by the addition of potassium hydroxide. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions: N-Phenylglycine potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N-Phenylglycine potassium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: This compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: this compound is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Phenylglycine potassium salt involves its interaction with various molecular targets. In biochemical applications, it can act as a co-initiator in radical photopolymerization processes. The compound undergoes decarboxylation to produce radical species, which then participate in polymerization reactions. This mechanism is crucial for its role in initiating radical photopolymerization in the presence of camphorquinone .

Comparison with Similar Compounds

    N-Phenylglycine: The parent compound without the potassium salt.

    N-Phenylglycinonitrile: A nitrile derivative of N-Phenylglycine.

    Potassium phenylacetate: Another potassium salt with a phenyl group.

Uniqueness: N-Phenylglycine potassium salt is unique due to its specific combination of the phenyl group and glycine moiety, along with the potassium ion. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .

By understanding the detailed aspects of this compound, researchers and industry professionals can better utilize this compound in their respective fields.

Biological Activity

N-Phenylglycine potassium salt (C8H8KNO2), a derivative of phenylglycine, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Identifiers:

PropertyValue
CAS Number19525-59-8
Molecular FormulaC8H8KNO2
Molecular Weight189.255 g/mol
IUPAC NamePotassium;2-anilinoacetate
SMILESC1=CC=C(C=C1)NCC(=O)[O-].[K+]

This compound exists as a white to yellow crystalline powder with a purity of ≥98% .

This compound exhibits a range of biological activities primarily attributed to its structural similarity to amino acids and its ability to interact with various biological targets:

  • Anticonvulsant Activity : Research indicates that derivatives of phenylglycine, including this compound, can modulate ion channels involved in neuronal excitability, specifically targeting TRPV1 (transient receptor potential vanilloid 1) channels. These channels play a crucial role in pain perception and seizure activity .
  • Analgesic Effects : The compound has shown potential in reducing nociceptive responses in animal models. Its mechanism involves the antagonism of TRPV1 channels and modulation of voltage-gated sodium channels, which are essential for pain transmission .
  • ADME-Tox Properties : The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a candidate for further development in pain management and epilepsy therapies .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Anticonvulsant Activity : A study demonstrated that phenylglycinamide derivatives showed significant anticonvulsant effects in various seizure models (e.g., maximal electroshock and 6 Hz tests). The results indicated that these compounds could effectively reduce seizure frequency without affecting motor coordination .
  • Pain Model Research : In formalin-induced pain models, this compound exhibited a notable decrease in pain responses, suggesting its potential application in treating inflammatory and neuropathic pain .

Research Findings

Recent findings have expanded the understanding of this compound's biological activity:

  • In Vitro Studies : In vitro assays revealed that the compound interacts with multiple ion channels, contributing to its anticonvulsant and analgesic properties. Specifically, it inhibited calcium currents and fast sodium currents, underscoring its multimodal mechanism of action .
  • Pharmacokinetics : Investigations into the pharmacokinetics of this compound have shown promising results regarding its stability and bioavailability, which are critical for therapeutic applications .

Properties

CAS No.

19525-59-8

Molecular Formula

C8H9KNO2

Molecular Weight

190.26 g/mol

IUPAC Name

potassium;2-anilinoacetate

InChI

InChI=1S/C8H9NO2.K/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);

InChI Key

CZNJCUMJHDYOHK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NCC(=O)[O-].[K+]

Isomeric SMILES

C1=CC=C(C=C1)NCC(=O)[O-].[K+]

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)O.[K]

Key on ui other cas no.

19525-59-8

Related CAS

103-01-5 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Phenylglycine potassium salt
Reactant of Route 2
N-Phenylglycine potassium salt
Reactant of Route 3
N-Phenylglycine potassium salt
Reactant of Route 4
Reactant of Route 4
N-Phenylglycine potassium salt
Reactant of Route 5
Reactant of Route 5
N-Phenylglycine potassium salt
Reactant of Route 6
Reactant of Route 6
N-Phenylglycine potassium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.